1-Hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid
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Overview
Description
1-Hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid is a heterocyclic compound that features a fused ring system combining imidazole and pyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid typically involves multi-step processes starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor such as 2-aminopyridine can be reacted with a suitable aldehyde or ketone to form an intermediate, which then undergoes cyclization to form the imidazo[1,2-a]pyridine core. Subsequent functionalization steps introduce the hydroxy and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and other advanced manufacturing techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Cyclization: The compound can participate in further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
1-Hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 1-Hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-2-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid
- 1-Hydroxy-3-ethyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid
- 1-Hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyrimidine-4-carboxylic acid
Uniqueness
1-Hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-7-6-10(16)15-9-5-3-2-4-8(9)14-12(15)11(7)13(17)18/h2-6,14H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIABVTUBWSJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3NC2=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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